

Application Notes for Adrenodoxin (FDX1) Antibody in Western Blotting

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Compound of Interest

Compound Name: Adrenodoxin

Cat. No.: B1173346

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These application notes provide detailed information and protocols for the use of **adrenodoxin** (FDX1) antibodies in Western blotting. **Adrenodoxin** is a small iron-sulfur protein located in the mitochondria that plays a crucial role in the biosynthesis of steroid hormones.^{[1][2][3]} It acts as an electron carrier, shuttling electrons from NADPH-**adrenodoxin** reductase to mitochondrial cytochrome P450 enzymes.^{[1][3][4]}

Antibody Specifications and Performance

A variety of commercially available antibodies can be used to detect **adrenodoxin** in Western blotting. The selection of a suitable antibody is critical for obtaining reliable and reproducible results. Below is a summary of representative **adrenodoxin** antibodies and their performance characteristics.

Antibody	Host Species	Clonality	Recommended WB Dilution	Observed Molecular Weight (kDa)	Positive Controls	Reference
Proteintech 12592-1-AP	Rabbit	Polyclonal	1:1000 - 1:4000	14	A549, HEK-293, HepG2, PC-3 cell lysates; mouse testis tissue	[1]
Boster Bio A05441	Rabbit	Polyclonal	1:500 - 1:2000	~11	Various cell lines	[5]
Abcam ab108257	Rabbit	Monoclonal	Not Specified	19	Not Specified	
Santa Cruz sc-30594 (for Adrenodoxin Reductase)	Goat	Polyclonal	1:100 - 1:1000	51	Rat and mouse adrenal gland extracts, SW-13 cell lysate	
United States Biological (MaxLight™ 550)	Mouse	Monoclonal	Not Specified	Not Specified	Human tissues	[6]

Note on Molecular Weight: The calculated molecular weight of human **adrenodoxin** is approximately 19.4 kDa.[\[5\]](#) However, the observed molecular weight in Western blotting can vary, with some antibodies detecting a band as low as 11-14 kDa.[\[1\]](#)[\[5\]](#) This discrepancy may be due to post-translational modifications or protein processing. It is important to consult the antibody datasheet for the expected band size.

Experimental Protocols

A. Sample Preparation

Given that **adrenodoxin** is a mitochondrial protein, enrichment of the mitochondrial fraction from cell lysates or tissue homogenates is recommended to increase the signal-to-noise ratio.

1. Mitochondrial Fractionation from Cultured Cells:

- Harvest cells and wash with ice-cold PBS.
- Resuspend the cell pellet in a hypotonic buffer and incubate on ice.
- Homogenize the cells using a Dounce homogenizer.
- Perform differential centrifugation to separate the mitochondrial fraction from other cellular components. A low-speed spin will pellet nuclei and unbroken cells, while a subsequent high-speed spin of the supernatant will pellet the mitochondria.
- Wash the mitochondrial pellet with mitochondrial isolation buffer.
- Lyse the mitochondrial pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

2. Protein Extraction from Tissues:

- Excise and immediately place the tissue in ice-cold PBS.
- Mince the tissue on ice and homogenize in a lysis buffer containing protease inhibitors.
- Centrifuge the homogenate to pellet cellular debris.
- Collect the supernatant containing the protein lysate.

3. Determination of Protein Concentration:

- Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This is crucial for equal loading of protein in each lane of the gel.

B. Western Blotting Protocol

1. Gel Electrophoresis:

- Mix an appropriate amount of protein lysate (typically 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
- Load the samples and a molecular weight marker onto a 12-15% SDS-polyacrylamide gel. The higher percentage gel is suitable for resolving low molecular weight proteins like **adrenodoxin**.
- Run the gel at a constant voltage until the dye front reaches the bottom.

2. Protein Transfer:

- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used. Ensure complete transfer by checking the gel for remaining protein after transfer.

3. Immunoblotting:

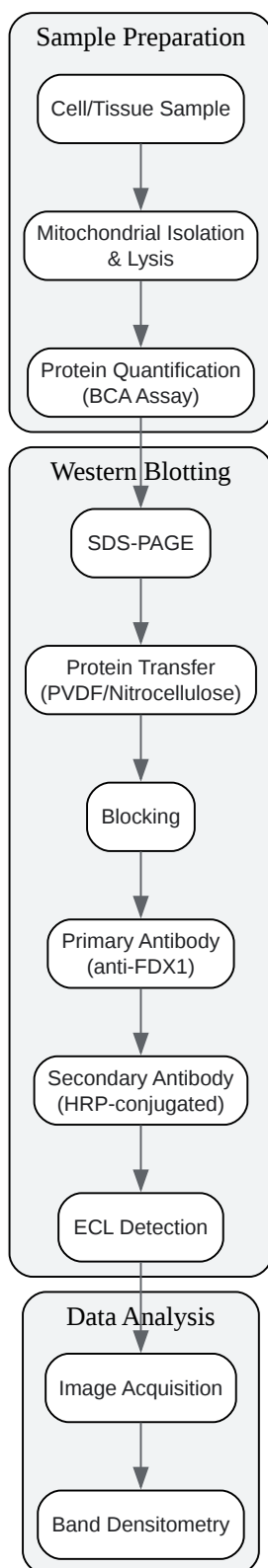
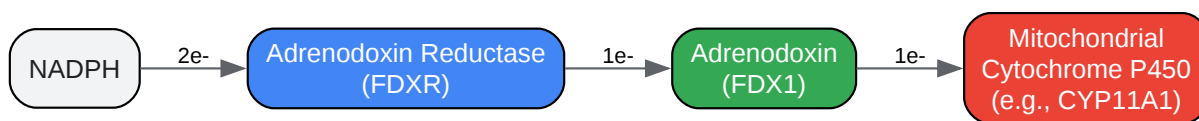
- Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
- Primary Antibody Incubation: Incubate the membrane with the primary **adrenodoxin** antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
- Washing: Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for the recommended time.
- Capture the chemiluminescent signal using an imaging system or X-ray film.

Visualizations

Adrenodoxin Electron Transfer Pathway



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Caption: Workflow for Western blotting of **adrenodoxin**.

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